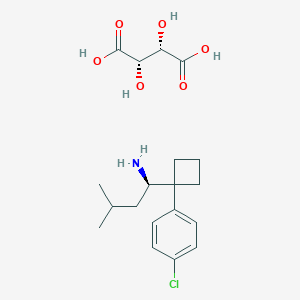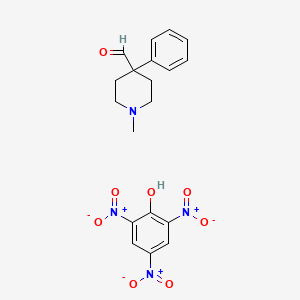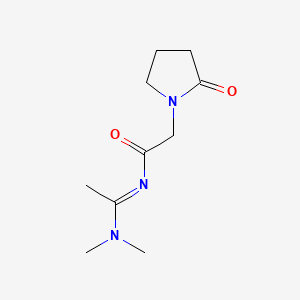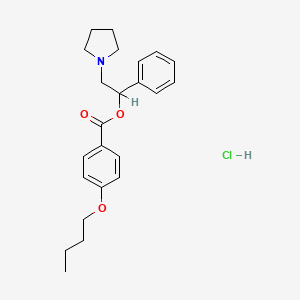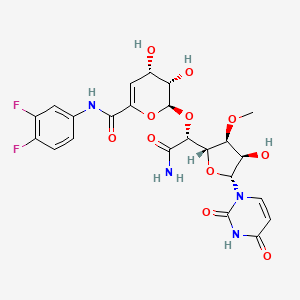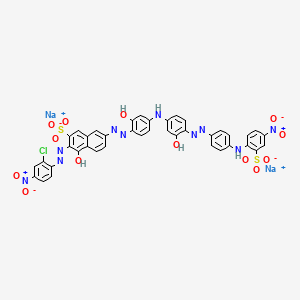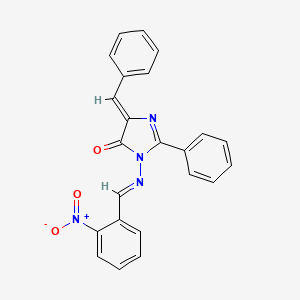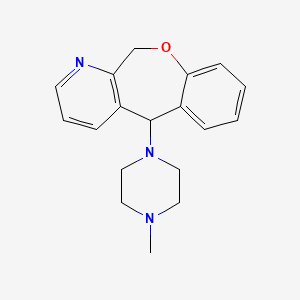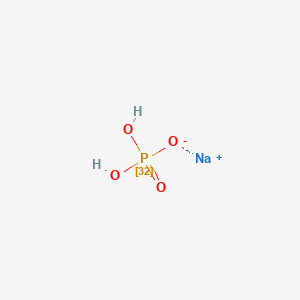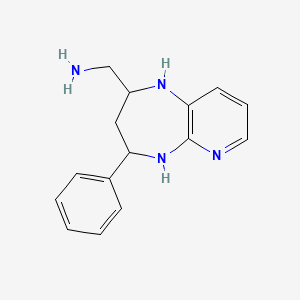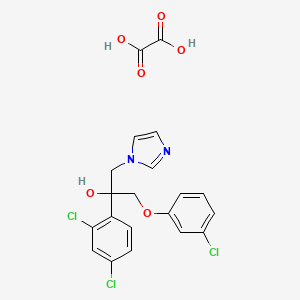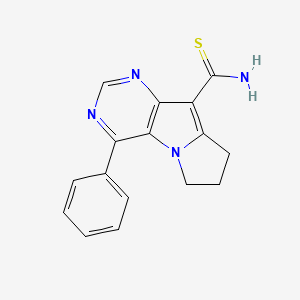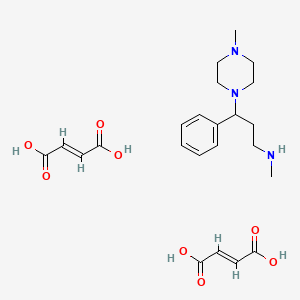
1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its ability to interact with biological systems in specific ways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate typically involves the reaction of 1-(3-Dimethylamino-1-phenylpropyl)piperazine with maleic acid. The reaction is usually carried out in an organic solvent under controlled temperature and pressure conditions to ensure the formation of the dimaleate salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate is used in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving neurotransmitter systems and receptor binding assays.
Medicine: As a potential therapeutic agent in the treatment of certain neurological disorders.
Industry: In the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate involves its interaction with specific molecular targets, such as neurotransmitter receptors. It can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways involved depend on the specific biological system being studied.
Comparaison Avec Des Composés Similaires
1-(3-Dimethylamino-1-phenylpropyl)piperazine dimaleate can be compared with other similar compounds, such as:
- 1-(3-Dimethylamino-1-phenylpropyl)piperazine hydrochloride
- 1-(3-Dimethylamino-1-phenylpropyl)piperazine sulfate
These compounds share similar structural features but differ in their counterions, which can affect their solubility, stability, and biological activity
Propriétés
Numéro CAS |
81402-54-2 |
|---|---|
Formule moléculaire |
C23H33N3O8 |
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
(E)-but-2-enedioic acid;N-methyl-3-(4-methylpiperazin-1-yl)-3-phenylpropan-1-amine |
InChI |
InChI=1S/C15H25N3.2C4H4O4/c1-16-9-8-15(14-6-4-3-5-7-14)18-12-10-17(2)11-13-18;2*5-3(6)1-2-4(7)8/h3-7,15-16H,8-13H2,1-2H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clé InChI |
XNEYELQDYSUPPL-LVEZLNDCSA-N |
SMILES isomérique |
CNCCC(N1CCN(CC1)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canonique |
CNCCC(C1=CC=CC=C1)N2CCN(CC2)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


